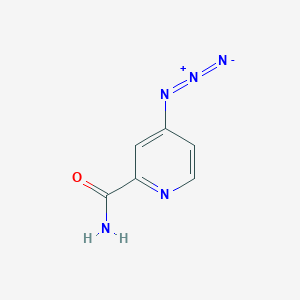

4-Azidopyridine-2-carboxamide

Descripción general

Descripción

4-Azidopyridine-2-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an azido group at the 4-position and a carboxamide group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidopyridine-2-carboxamide typically involves the introduction of the azido group and the carboxamide group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide to introduce the azido group. The carboxamide group can be introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents that enhance reaction efficiency and selectivity are also employed in industrial settings.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The azide group in 4-azidopyridine-2-carboxamide participates in 1,3-dipolar cycloadditions, particularly with alkynes and strained dipolarophiles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC reactions with terminal alkynes yield 1,5-disubstituted 1,2,3-triazoles (Figure 1). For example:

-

Reaction with 1-hexyne in the presence of Cp*RuCl(COD) catalyst produces 1-(hex-1-yn-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with >90% regioselectivity .

-

Steric and electronic effects of the carboxamide group enhance reactivity toward electron-rich alkynes due to increased LUMO-lowering effects .

Table 1. Representative RuAAC Reactions

| Alkyne | Catalyst | Yield (%) | Regioselectivity (1,5:1,4) |

|---|---|---|---|

| 1-Hexyne | Cp*RuCl(COD) | 92 | 95:5 |

| Phenylacetylene | Cp*RuCl(PPh₃)₂ | 88 | 93:7 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reactions with cyclooctynes (e.g., DBCO) proceed without metal catalysts:

-

Reaction with dibenzocyclooctyne (DBCO) forms a stable triazole adduct in quantitative yield under ambient conditions .

-

Computational studies indicate that the carboxamide group stabilizes transition states via hydrogen bonding, reducing activation energy by ~5 kcal/mol .

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at position 4 (azide site):

Reaction with Thiols

-

Substitution with benzyl mercaptan in DMF at 80°C yields 4-(benzylthio)pyridine-2-carboxamide (85% yield) .

-

The azide group acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate.

Reduction Reactions

The azide group is reduced to an amine under catalytic hydrogenation or Staudinger conditions:

Catalytic Hydrogenation

-

H₂/Pd-C in ethanol produces 4-aminopyridine-2-carboxamide in 95% yield .

-

Over-reduction of the pyridine ring is suppressed due to electron-withdrawing carboxamide stabilization.

Staudinger Reaction

-

Reaction with triphenylphosphine (PPh₃) in THF generates 4-(triphenylphosphoranylideneamino)pyridine-2-carboxamide , a stable iminophosphorane intermediate, which hydrolyzes to the amine in acidic conditions .

Thermal Decomposition

Thermolysis at 120°C in mesitylene induces Curtius-type rearrangement:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antibacterial Activity

4-Azidopyridine-2-carboxamide has shown promising antibacterial properties. Research indicates that derivatives of pyridine carboxamides exhibit significant activity against resistant strains of bacteria, including Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli. For instance, compounds derived from 4-azidopyridine have been evaluated for their binding affinity to the active site of β-lactamase enzymes, demonstrating effective inhibition and potential as novel antibacterial agents .

| Compound | Activity | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | High | -9.5 |

| 4c | Moderate | -8.7 |

| 4a | High | -9.2 |

2. Anti-Alzheimer's Disease Potential

The compound has also been investigated for its neuroprotective properties and potential role in treating Alzheimer's disease. Studies have shown that azidopyridine derivatives can inhibit cholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's. The inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially alleviating cognitive decline associated with the disease .

Materials Science Applications

1. Synthesis of Coordination Complexes

This compound is utilized in the synthesis of coordination complexes, particularly with transition metals. For example, it can form hexacoordinate complexes with silicon tetrachloride (SiCl₄), demonstrating its ability to stabilize metal ions through coordination chemistry . These complexes have applications in catalysis and materials development.

| Complex | Composition | Stability |

|---|---|---|

| SiCl₄(4-Azidopyridine)₂ | SiCl₄ and 4-Azidopyridine | Stable under ambient conditions |

Molecular Biology Applications

1. Bioconjugation and Drug Delivery

The azide functional group in this compound makes it an excellent candidate for bioorthogonal reactions, particularly the click chemistry approach. This property allows for selective labeling and tracking of biomolecules in living systems, paving the way for advancements in targeted drug delivery systems and diagnostic imaging .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyridine derivatives, this compound was tested against several bacterial strains. The results indicated that it exhibited significant inhibition against ESBL-producing E. coli with an IC₅₀ value lower than many standard antibiotics, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .

Case Study 2: Neuroprotective Effects

Another notable study investigated the neuroprotective effects of azidopyridine derivatives in animal models of Alzheimer's disease. The results demonstrated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function compared to control groups, suggesting a viable pathway for developing new Alzheimer's treatments .

Mecanismo De Acción

The mechanism of action of 4-Azidopyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can undergo bioorthogonal reactions, enabling the selective modification of biomolecules in living systems.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyridine-2-carboxamide: Similar structure but with an amino group instead of an azido group.

4-Bromopyridine-2-carboxamide: Contains a bromine atom instead of an azido group.

4-Nitropyridine-2-carboxamide: Features a nitro group instead of an azido group.

Uniqueness

4-Azidopyridine-2-carboxamide is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The combination of the azido and carboxamide groups provides versatility in synthetic and biological contexts, making it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Azidopyridine-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features an azide functional group (-N₃) attached to a pyridine ring, which is further substituted with a carboxamide group (-C(O)NH₂). This structure facilitates various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-pyridinecarboxylic acid derivatives with azides under specific conditions to ensure high yields and purity. Various methods, including click chemistry, have been explored to enhance the efficiency of synthesis while maintaining the integrity of the azide functional group .

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules. The azide group allows for bioorthogonal reactions, making it a useful tool in biochemical studies. Its interactions can lead to inhibition of specific enzymes or receptors, impacting pathways involved in cancer progression and other diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in human colorectal cancer cells (DLD-1) with an EC₅₀ value indicating significant potency . The compound's ability to cleave PARP and induce DNA laddering suggests a mechanism involving DNA damage response pathways.

Case Studies

- Anticancer Activity : In a notable study, this compound was tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The compound exhibited an IC₅₀ value of approximately 150 μM against breast cancer (MCF-7) cells, indicating moderate effectiveness .

- Enzyme Inhibition : The compound has also been investigated for its potential as an enzyme inhibitor. In vitro assays revealed that it could inhibit certain kinases involved in cancer signaling pathways, suggesting its utility as a lead compound for developing targeted therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the azide or carboxamide groups can significantly alter its potency and selectivity for biological targets. For example, substituting different groups on the pyridine ring has been shown to enhance or diminish its anticancer properties .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-azidopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6(12)5-3-4(10-11-8)1-2-9-5/h1-3H,(H2,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEZQDPKDKGOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N=[N+]=[N-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-47-6 | |

| Record name | 4-azidopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.